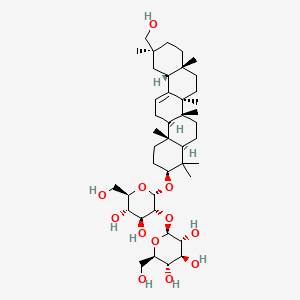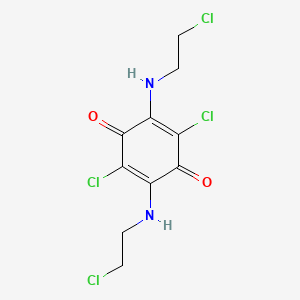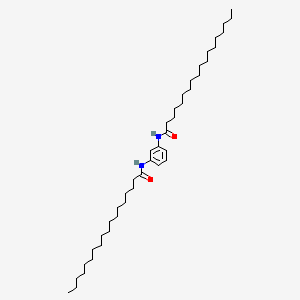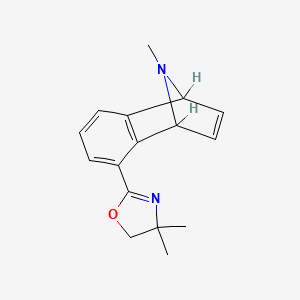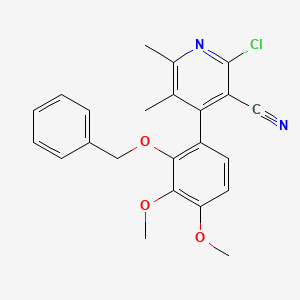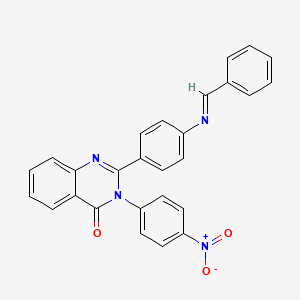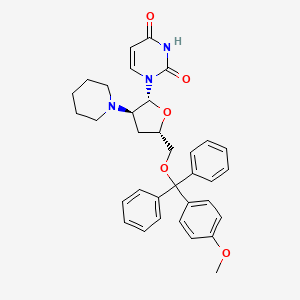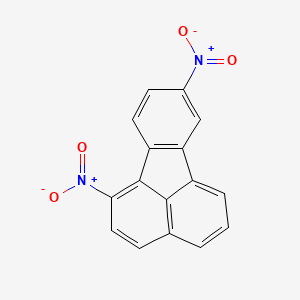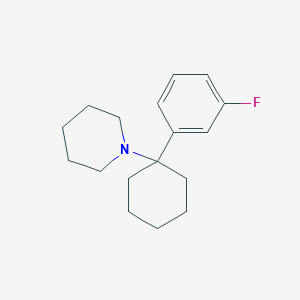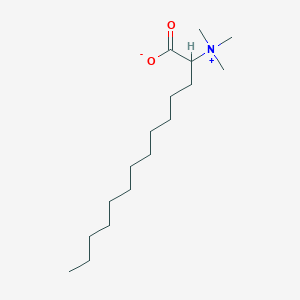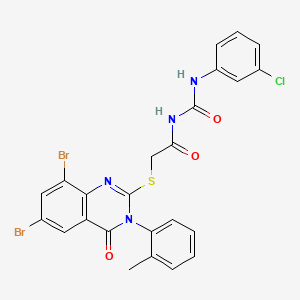
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a complex organic compound with a unique structure that combines several functional groups, including amide, carbamate, and thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by reacting 2-aminobenzoic acid with an appropriate aldehyde or ketone in the presence of a dehydrating agent.
Introduction of the Thioether Group: The quinazolinone intermediate is then reacted with a thiol compound, such as 2-mercaptobenzothiazole, under basic conditions to introduce the thioether group.
Bromination: The resulting compound is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atoms at the desired positions.
Formation of the Carbamate Group: The brominated intermediate is then reacted with an isocyanate compound to form the carbamate group.
Final Coupling: The final step involves coupling the carbamate intermediate with 3-chloroaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, potassium cyanide, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Azides, nitriles, substituted amines
Scientific Research Applications
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against certain diseases or conditions.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
- Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
Uniqueness
The uniqueness of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- lies in its combination of functional groups and structural features
Properties
CAS No. |
83315-78-0 |
|---|---|
Molecular Formula |
C24H17Br2ClN4O3S |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)carbamoyl]-2-[6,8-dibromo-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H17Br2ClN4O3S/c1-13-5-2-3-8-19(13)31-22(33)17-9-14(25)10-18(26)21(17)30-24(31)35-12-20(32)29-23(34)28-16-7-4-6-15(27)11-16/h2-11H,12H2,1H3,(H2,28,29,32,34) |
InChI Key |
FYBJSUFOHSYPAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CC(=C3)Br)Br)N=C2SCC(=O)NC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


